Tétraméthylol acétylènediurée

Vue d'ensemble

Description

Synthesis Analysis

Tetramethylol acetylenediurea does not directly appear in the literature search; however, related compounds such as tetramethylnorbornadiene have been synthesized and used as acetylene equivalents in creating complex organic molecules. These processes often involve multigram-scale preparations and exhibit high reactivity in specific reactions like the Pauson-Khand reaction, indicating the potential methodologies that might be applied to TMAU or its analogs (Reves et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds, such as tetramethyltin and tetramethyllead, has been elucidated through techniques like gas-phase electron diffraction, revealing detailed bond lengths and angles. These studies showcase the precision with which the molecular structure of tetra-substituted compounds can be determined, laying a foundation for understanding TMAU's structure (Nagashima et al., 1973).

Chemical Reactions and Properties

Research on acetylenic compounds, including those involving tetramethyl groups, often focuses on their ability to participate in complex reactions, such as the synthesis of cyclic and polymeric structures. These reactions can demonstrate the versatility and reactivity of the acetylenic bond, indicative of TMAU's potential reactivity and utility in organic synthesis (Shaibakova et al., 2008).

Physical Properties Analysis

The study of similar tetramethyl compounds suggests that TMAU's physical properties could be analyzed through its behavior in different states or phases, as seen in the research on tetramethylammonium compounds. These studies often explore the solubility, phase behavior, and thermal properties that are crucial for practical applications (Dietzel & Jansen, 2001).

Chemical Properties Analysis

Tetramethylol acetylenediurea, by virtue of its structure, is expected to exhibit unique chemical properties, such as reactivity with specific reagents, participation in forming hydrogen bonds, or undergoing specific types of chemical transformations. The chemical properties of acetylenic and tetramethyl compounds, including reactivity patterns and interaction with metals, provide a basis for predicting and understanding the chemical behavior of TMAU (Li & Sevov, 2014).

Applications De Recherche Scientifique

Stockage d'énergie

La TA est utilisée comme composant dans un polyester hyperbranché hydrophile (poly (tétraméthylol acétylènediurée (TA)-CO-chlorure de succinyle) (PTS)). Cette application relève du domaine du stockage d'énergie, en particulier dans le développement de batteries . Le PTS a été proposé comme additif organique dans l'électrolyte aqueux ZnSO4 pour obtenir une batterie zinc/oxyde de manganèse hautement réversible . La batterie symétrique au zinc basée sur l'électrolyte 2,0 % en poids PTS/ZnSO4 a montré une stabilité à long cycle de plus de 2400 h à 1,0 mA·cm−2 .

Analyse de la synthèse

La TA n'apparaît pas directement dans la recherche bibliographique ; cependant, des composés apparentés tels que le tétraméthylnorbornadiène ont été synthétisés et utilisés comme équivalents de l'acétylène pour la création de molécules organiques complexes. Ces processus impliquent souvent des préparations à l'échelle du multigramme et présentent une grande réactivité dans des réactions spécifiques comme la réaction de Pauson-Khand.

Analyse de la structure moléculaire

La structure moléculaire de composés similaires, tels que le tétraméthylétain et le tétraméthylplomb, a été élucidée à l'aide de techniques telles que la diffraction électronique en phase gazeuse. Ces études mettent en évidence la précision avec laquelle la structure moléculaire des composés tétrasubstitués peut être déterminée.

Réactions chimiques et propriétés

La recherche sur les composés acétyléniques, y compris ceux impliquant des groupes tétraméthyles, porte souvent sur leur capacité à participer à des réactions complexes, telles que la synthèse de structures cycliques et polymères. Ces réactions peuvent démontrer la polyvalence et la réactivité de la liaison acétylénique.

Analyse des propriétés physiques

L'étude de composés tétraméthyles similaires suggère que les propriétés physiques de la TA pourraient être analysées par son comportement dans différents états ou phases. Ces études explorent souvent la solubilité, le comportement en phase et les propriétés thermiques qui sont cruciales pour les applications pratiques.

Analyse des propriétés chimiques

La TA, en raison de sa structure, devrait présenter des propriétés chimiques uniques, telles que la réactivité avec des réactifs spécifiques, la participation à la formation de liaisons hydrogène ou la soumission à des types spécifiques de transformations chimiques. Les propriétés chimiques des composés acétyléniques et tétraméthyles, y compris les schémas de réactivité et l'interaction avec les métaux, fournissent une base pour prédire et comprendre le comportement chimique de la TA.

Mécanisme D'action

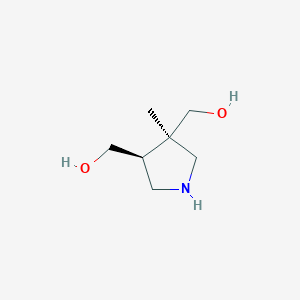

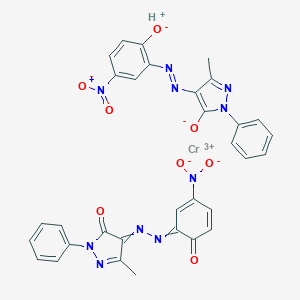

Tetramethylol Acetylenediurea, also known as 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a chemical compound with the molecular formula C8H14N4O6 . This compound has been used in various applications, including as a formaldehyde type of textile-finish resin, a crosslinker, a fungicide, and a concrete additive . It is also a useful additive for forming etching patterns in semiconductor manufacturing .

Mode of Action

In the context of textile finishing, it may interact with the fabric’s fibers to improve durability, wrinkle resistance, and other desirable qualities .

Result of Action

The molecular and cellular effects of Tetramethylol Acetylenediurea’s action depend on its application. In textile finishing, it can improve the fabric’s properties, such as durability and wrinkle resistance . When used as a crosslinker, it can alter the physical properties of the material it is applied to .

Safety and Hazards

Orientations Futures

Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .

Propriétés

IUPAC Name |

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLSEIATNSHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063830 | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5395-50-6 | |

| Record name | Tetramethylolacetylenediurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLOLGLYCOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?

A1: Tetramethylol Acetylenediurea functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside Tetramethylol Acetylenediurea, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []

Q2: Are there other resins similar to Tetramethylol Acetylenediurea used in textile treatment?

A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like Tetramethylol Acetylenediurea, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.

Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?

A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.